8-Bromo-2,5-dichloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2,5-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNMCLYXFGOVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Bromo 2,5 Dichloroquinoline and Analogous Halogenated Quinolines
Strategic Approaches for Halogenated Quinoline (B57606) Core Construction
The foundational step in the synthesis of complex quinolines is the construction of the core heterocyclic system. Several classical and modern methods can be adapted for the synthesis of halogenated quinolines.
Innovations in Modified Skraup Reaction Pathways
The Skraup synthesis, a classic method for quinoline synthesis, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. google.com For the synthesis of 8-Bromo-2,5-dichloroquinoline, a potential starting material would be 2-bromo-5-chloroaniline (B1280272). The traditional Skraup reaction is often characterized by its vigorous and sometimes violent nature. researchgate.net Modern modifications have focused on mitigating these harsh conditions and improving yields.
Innovations include the use of milder Lewis acids and alternative dehydrating agents to replace concentrated sulfuric acid. Additionally, the use of less hazardous oxidizing agents is a key area of development. For instance, a "painless" Skraup synthesis of 8-bromoquinoline (B100496) has been reported using methanesulfonic acid, which provides a less exothermic reaction profile. wordpress.com
| Starting Aniline | Reagents | Conditions | Product | Yield |
| 2-Bromoaniline | Glycerol, Methanesulfonic acid, meta-Nitrobenzenesulfonic acid sodium salt, FeSO4·7H2O | 125 °C, 12 h | 8-Bromoquinoline | 86% |
This table presents a modified Skraup synthesis for a related bromoquinoline, illustrating a modern approach to this classical reaction.
A plausible, though not explicitly documented, approach to this compound could involve a Skraup reaction with 4-bromo-2,5-dichloroaniline. However, the availability and stability of such a precursor would be a critical consideration.
Refined Friedländer Condensation Protocols
The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgalfa-chemistry.comjk-sci.com This method is one of the most straightforward for producing poly-substituted quinolines. eurekaselect.com To synthesize this compound via this route, a potential precursor would be 2-amino-3,6-dichlorobenzaldehyde, which would need to be condensed with a two-carbon component that could lead to the 2-chloro substituent.
Modern refinements of the Friedländer synthesis focus on the use of various catalysts to improve yields and reaction conditions. These include Brønsted acids, Lewis acids, and ionic liquids. eurekaselect.com The development of catalytic systems has made the Friedländer annulation a more versatile and environmentally benign process. nih.gov
| 2-Aminoaryl Ketone/Aldehyde | Carbonyl Compound | Catalyst/Conditions | Product |
| 2-Aminobenzaldehyde | Ketones | Trifluoroacetic acid, Toluene-sulfonic acid, Iodine, or Lewis acids | Substituted Quinolines |
| 2-Aminobenzaldehydes | Keto-compounds | Various catalysts | Polysubstituted Quinolines |
This table provides a general overview of the components and catalysts used in the Friedländer synthesis.
Modern Adaptations of Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. For the synthesis of a precursor to this compound, one could envision the reaction of 2-bromo-5-chloroaniline with a suitable β-ketoester. The initial product would be a 4-hydroxyquinoline, which would then require further modification to introduce the chloro group at the 2-position.
Modern adaptations often focus on improving the harsh thermal conditions traditionally required for the cyclization step. The use of high-boiling point solvents and microwave irradiation has been explored to improve reaction efficiency and reduce reaction times.
Oxidative Annulation and Cyclization Strategies (e.g., Metal-Catalyzed, Brønsted Acid-Promoted)
Recent advances in quinoline synthesis have seen the emergence of oxidative annulation and cyclization strategies. These methods often involve the use of transition metal catalysts (e.g., palladium, rhodium, copper) or Brønsted acids to effect the cyclization of appropriately substituted precursors. These reactions can offer high levels of regioselectivity and functional group tolerance.
A patent for a related compound, 8-bromo-2,4-dichloro-7-methoxy-quinoline, describes a cyclization reaction followed by a regioselective bromination, highlighting the utility of multi-step strategies involving modern synthetic methods. google.com
Application of Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Various MCRs have been developed for the synthesis of quinoline derivatives. While a specific MCR for this compound is not documented, the principles of MCRs could be applied by selecting appropriate starting materials that contain the necessary halogen substituents.
Regioselective Halogenation Techniques for Quinoline Systems
A plausible and potentially more controlled route to this compound involves the sequential halogenation of a pre-formed quinoline core. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reactions.
Electrophilic substitution on the quinoline ring system generally occurs on the benzene (B151609) ring, with positions 5 and 8 being the most favored. quimicaorganica.org The presence of existing substituents significantly influences the position of subsequent substitutions. Halogens are deactivating but ortho- and para-directing groups.
A potential synthetic pathway could start with the synthesis of 2,5-dichloroquinoline (B1298112). Subsequent bromination would then be directed by the existing chloro substituents and the electronic properties of the quinoline nucleus. A study on the chlorination of quinoline in the presence of sulfuric acid and silver sulfate (B86663) yielded 5-chloroquinoline (B16772), 8-chloroquinoline (B1195068), and 5,8-dichloroquinoline, demonstrating the preference for substitution at these positions. pjsir.org
Further chlorination of 5-chloroquinoline or 8-chloroquinoline leads to 5,8-dichloroquinoline. pjsir.org This suggests that in the bromination of 2,5-dichloroquinoline, the incoming bromine electrophile would likely substitute at the 8-position, which is activated by the nitrogen atom and influenced by the 5-chloro substituent.
A patent for the preparation of bromo-substituted quinolines describes the bromination of 2,4-dichloro-7-methoxy quinoline with N-bromosuccinamide (NBS) in the presence of trifluoroacetic acid (TFA) to regioselectively yield the 8-bromo derivative. google.com This provides strong evidence that a similar strategy could be effective for the bromination of 2,5-dichloroquinoline.
| Substrate | Reagent | Conditions | Product |
| 2,4-dichloro-7-methoxy quinoline | N-Bromosuccinamide (NBS), Trifluoroacetic acid (TFA) | Methylene (B1212753) chloride, 0 °C to room temperature | 8-bromo-2,4-dichloro-7-methoxy-quinoline |
This table illustrates a regioselective bromination of a substituted dichloroquinoline, a reaction type that is highly relevant to the synthesis of this compound.
Direct Halogenation Processes (e.g., Bromination, Chlorination)
Direct halogenation of the quinoline core is a fundamental approach for introducing halogen atoms. The quinoline ring system is generally electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, reactions can proceed, particularly on the more electron-rich carbocyclic (benzene) ring. Electrophilic attack typically occurs at the C5 and C8 positions, especially under strongly acidic conditions where the quinoline nitrogen is protonated.
For instance, the chlorination of quinoline in concentrated sulfuric acid can yield a mixture of products including 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. Direct bromination of 8-substituted quinolines has also been investigated. The nature of the substituent at the 8-position significantly influences the regioselectivity of the bromination, often directing the incoming electrophile to the C5 and C7 positions. researchgate.netresearchgate.net The reaction of quinoline with molecular bromine can initially form a bromine salt. researchgate.net
Key reagents used in direct halogenation include:
Chlorination: Gaseous chlorine with silver sulfate in sulfuric acid.
Bromination: Molecular bromine (Br₂) in solvents like chloroform (B151607) or carbon tetrachloride. researchgate.netresearchgate.net
The direct, one-pot synthesis of a tri-substituted pattern like this compound is challenging due to competing reactions and the difficulty in controlling the precise position of each halogen. This often leads to mixtures of isomers, necessitating optimized sequential protocols.
Optimized Sequential Halogenation Protocols
To overcome the selectivity challenges of direct halogenation, multi-step sequential protocols are often employed. These methods introduce halogens in a controlled order, leveraging the directing effects of existing substituents. A plausible pathway to this compound would involve initial dichlorination followed by a regioselective bromination.
A general sequence could be:
Dichlorination: Synthesis of a dichloroquinoline intermediate, such as 2,5-dichloroquinoline. The synthesis of 2,4-dichloroquinolines from anilines is a well-established process, where halogenation occurs after the quinoline ring has been formed. rsc.org
Regioselective Bromination: Subsequent bromination of the dichloroquinoline intermediate. The presence of chlorine atoms on the ring deactivates it, but the C8 position may still be susceptible to electrophilic attack. Bromination is often achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine under acidic conditions. google.com For example, the bromination of 2,4-dichloro-7-methoxyquinoline (B1322905) can be performed with N-bromosuccinamide in an acidic medium like trifluoroacetic acid. google.com
The optimization of reaction conditions—such as solvent, temperature, and the specific halogenating agent—is critical at each step to maximize the yield of the desired isomer and minimize the formation of byproducts.
Remote C-H Halogenation at Quinoline C5 and C8 Positions
Remote C-H functionalization represents a state-of-the-art strategy for the regioselective introduction of halogens, avoiding the need for pre-functionalized substrates. nih.gov This approach is particularly effective for halogenating the geometrically inaccessible C5 position of 8-substituted quinolines. rsc.orgrsc.org
An operationally simple and metal-free protocol has been developed for the C5-halogenation of various 8-substituted quinoline derivatives. rsc.orgrsc.org This method proceeds under mild conditions, often at room temperature, and demonstrates excellent functional group tolerance. rsc.orgrsc.org
Key Features of Remote C-H Halogenation:
Reagents: Inexpensive and atom-economical trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), are used as the halogen source. rsc.orgrsc.org
Regioselectivity: The reaction exhibits high to complete regioselectivity, exclusively delivering the C5-halogenated product in most cases. rsc.orgrsc.org
Substrate Scope: A wide range of directing groups at the C8 position are compatible, including amides, ureas, and alkoxy groups. rsc.orgrsc.org
This methodology provides a highly efficient route to C5-halogenated quinolines, which are valuable precursors for synthesizing more complex molecules like this compound by applying this strategy to an appropriate 8-bromo-2-chloroquinoline (B70218) substrate. nih.govrsc.orgrsc.org
| 8-Substituent | Halogenating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| N-(quinolin-8-yl)benzamide | TCCA | DCE | Room Temp | 98% (Chlorination) | rsc.org |
| N-(quinolin-8-yl)benzamide | TBCA | DCE | Room Temp | 98% (Bromination) | rsc.org |
| 8-Methoxyquinoline | TCCA | DCE | Room Temp | 93% (Chlorination) | rsc.org |
| N-(quinolin-8-yl)pivalamide | NCS | H₂O | 80 °C | 96% (Chlorination) | rsc.org |
| N-(quinolin-8-yl)pivalamide | NBS | H₂O | 80 °C | 95% (Bromination) | rsc.org |
Advanced Derivatization and Functionalization Strategies for this compound
The three distinct carbon-halogen bonds in this compound (C8-Br, C5-Cl, C2-Cl) offer multiple sites for selective functionalization, enabling the construction of complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Palladium-Catalyzed Amination)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com In polyhalogenated systems like this compound, the differential reactivity of the C-X bonds can be exploited to achieve selective derivatization. Typically, the reactivity order for palladium-catalyzed couplings is C-I > C-Br > C-OTf > C-Cl. This suggests that the C8-Br bond would be the most reactive site for initial cross-coupling. yonedalabs.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide to form a C-C bond and is widely used to synthesize biaryl compounds, styrenes, and polyolefins. libretexts.orgwikipedia.org By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature and time), it is possible to control which halogen site reacts. For example, in a related 8-bromo-2,4-dichloro-7-methoxy-quinoline, Suzuki coupling with a boronic acid was shown to occur selectively at the C2 position using Pd(PPh₃)₄ as the catalyst. google.com
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This reaction forms a C-N bond between an aryl halide and an amine. atlanchimpharma.com It has been successfully applied to 5- and 8-bromoquinolines to produce the corresponding aminoquinolines. acs.org Studies have shown that microwave-assisted conditions can significantly accelerate these reactions and improve yields, particularly for challenging substrates. acs.orgresearchgate.net This method allows for the introduction of a wide range of primary and secondary amines at the halogenated positions of the quinoline core.
| Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Conditions | Product Position | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 8-Bromo-2,4-dichloro-7-methoxy-quinoline | (1H-Indol-5-yl)boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, MeCN/H₂O, 80 °C | C2-Indolyl | 84% | google.com |
| 8-Bromoquinoline | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu, Toluene, 120 °C, 24h | C8-Anilino | 80% | acs.org |
| 8-Bromoquinoline | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu, Toluene, 120 °C, 10 min (Microwave) | C8-Anilino | 91% | acs.org |
| 5-Bromoquinoline | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu, Toluene, 120 °C, 10 min (Microwave) | C5-Morpholino | 98% | acs.org |
| 4-Chloro-8-tosyloxyquinoline | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃, DME, 80 °C | C4-Phenyl | 95% | researchgate.net |
Directed Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr): The pyridine (B92270) ring of quinoline is electron-deficient, making the C2 and C4 positions susceptible to attack by nucleophiles. In this compound, the C2-chloro substituent is a prime site for SNAr reactions. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion. The reactivity at C2 can be influenced by the nature of the leaving group; for example, an ethylthio group at C2 can be more readily displaced by hydrazine (B178648) than a chloro group. mdpi.com The principles of SNAr regioselectivity are well-documented in analogous heterocyclic systems like quinazolines, where substitution by amines consistently occurs at the C4 position over the C2 position in 2,4-dichloroquinazoline. nih.gov
Electrophilic Aromatic Substitution: Further electrophilic substitution on the this compound ring is generally difficult. The quinoline nucleus itself is deactivated towards electrophiles, and the three existing halogen substituents further decrease the ring's electron density, making reactions require harsh conditions. If a reaction were to occur, it would likely be directed to the C6 or C7 positions, the remaining sites on the carbocyclic ring.
Selective Oxidation and Reduction Transformations
Oxidation: The quinoline nitrogen can be selectively oxidized to form an N-oxide. This transformation alters the electronic properties of the ring system, which can be used to modulate reactivity in subsequent steps. For example, the formation of a quinoline N-oxide can activate the C2 and C8 positions for certain functionalization reactions, including C-H activation. mdpi.com Copper-catalyzed C2-amination of quinoline N-oxides with O-benzoyl hydroxylamines has been reported, demonstrating the utility of this strategy. mdpi.com
Reduction: Selective reduction transformations can also be employed for derivatization.
Catalytic Hydrogenation: Under specific conditions, the heterocyclic ring of the quinoline can be hydrogenated without affecting the carbocyclic ring or the C-X bonds.
Reductive Dehalogenation: It is possible to selectively remove one of the halogen atoms through catalytic hydrogenation or by using specific reducing agents. Given the typical reactivity trend (C-Br > C-Cl), the C8-bromo group could potentially be selectively reduced to a C-H bond, providing a route to 2,5-dichloroquinoline from the parent compound.
These transformations provide additional pathways for the strategic functionalization of the this compound scaffold.
Benzotriazole-Mediated Functionalization Techniques
Benzotriazole (B28993) has emerged as a versatile reagent in organic synthesis, acting as a valuable auxiliary for the functionalization of heterocyclic compounds, including quinolines. While direct benzotriazole-mediated synthesis of this compound is not extensively documented, the principles of this methodology can be applied to introduce or modify substituents on the quinoline core, which is a key strategy for constructing halogenated quinoline analogues.
Benzotriazole derivatives can serve as precursors for a variety of functional groups. For instance, (1H-benzotriazol-1-yl)methyl-substituted quinolines can be utilized as intermediates. The benzotriazole moiety can act as a good leaving group, facilitating nucleophilic substitution reactions to introduce a range of functionalities at a specific position.
A notable application of benzotriazole in the context of quinolines involves its incorporation into a larger molecular scaffold to modulate biological activity. For example, a quinoline-benzotriazole derivative has been synthesized and characterized, highlighting the utility of combining these two heterocyclic systems. bozok.edu.tr Furthermore, 5-[(1H-benzotriazol-1-yl)methyl]-8-quinolinol has been used as a ligand to form metal complexes, demonstrating antifungal properties. nih.gov This suggests that benzotriazole can be tethered to a quinoline ring, and subsequent chemical transformations could be explored.
The general strategy for benzotriazole-mediated functionalization of a pre-existing halogenated quinoline might involve the following hypothetical steps:
N-Alkylation: Reaction of a halogenated quinoline bearing a suitable functional group (e.g., a hydroxymethyl or aminomethyl group) with benzotriazole to form a benzotriazolylmethyl-quinoline intermediate.
Substitution: Displacement of the benzotriazole group with a desired nucleophile to introduce a new functional group.
This approach offers a pathway to diversify the substitution pattern on the quinoline ring, which could be instrumental in the synthesis of complex derivatives.
Microwave-Assisted Synthesis Enhancements for Reaction Efficiency
Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced purity of products. researchgate.netfrontiersin.org The application of microwave irradiation to the synthesis of quinolines, including halogenated derivatives, has been particularly successful. rsc.orgnih.gov
The Friedländer annulation, a classical method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, is significantly enhanced by microwave irradiation. rsc.orgnih.gov This technique has been successfully applied to the rapid assembly of diverse halogenated quinolines. rsc.org
A key advantage of microwave-assisted synthesis is the ability to conduct reactions at high temperatures and pressures in sealed vessels, dramatically accelerating reaction rates. For example, the synthesis of quinoline derivatives that would typically require several days at room temperature can be achieved in minutes under microwave irradiation. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Friedländer Synthesis of Halogenated Quinolines
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | 5 - 30 minutes nih.govacs.org |
| Reaction Temperature | Typically reflux temperatures | Up to 160 °C nih.gov |
| Yields | Often moderate (e.g., 34%) rsc.org | Generally high to excellent (e.g., 72-99%) rsc.orgacs.org |
| Catalyst | Often requires strong acids | Can be performed with greener catalysts like acetic acid or even catalyst-free rsc.orgnih.gov |
| Solvent | Organic solvents | Can be performed in greener solvents like acetic acid or even solvent-free frontiersin.orgnih.gov |
For the specific synthesis of this compound, a microwave-assisted approach could be envisioned starting from appropriately substituted aniline and carbonyl precursors. For example, a 2-amino-3,6-dichlorobenzaldehyde could be condensed with a suitable three-carbon building block under microwave irradiation to construct the quinoline core with the desired chlorine substitution pattern. Subsequent bromination at the 8-position, if not already incorporated in the starting materials, could complete the synthesis.
The use of inexpensive and readily available promoters like ammonium (B1175870) chloride under microwave irradiation has also been reported for the synthesis of polysubstituted quinolines, further enhancing the efficiency and cost-effectiveness of this methodology. researchgate.net The operational simplicity and amenability to high-throughput synthesis make microwave-assisted techniques highly attractive for the generation of libraries of halogenated quinolines for various applications.
Chemical Reactivity and Mechanistic Investigations of 8 Bromo 2,5 Dichloroquinoline
Elucidation of Reaction Pathways and Transformation Mechanisms
The chemical transformations of 8-Bromo-2,5-dichloroquinoline are governed by the inherent reactivity of the quinoline (B57606) nucleus, which is further modulated by the electronic effects of the three halogen substituents. The quinoline system, an analogue of naphthalene (B1677914) with one CH group replaced by a nitrogen atom, exhibits a pyridine (B92270) ring fused to a benzene (B151609) ring. The pyridine ring is generally more susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. Conversely, the benzene ring is more prone to electrophilic substitution, typically at the C5 and C8 positions. iust.ac.ir
In the case of this compound, the presence of two chloro substituents and one bromo substituent significantly deactivates the ring system towards electrophilic attack through their inductive electron-withdrawing effects. However, they can direct incoming electrophiles and also serve as leaving groups in nucleophilic aromatic substitution reactions.
Common reaction pathways for halogenated quinolines involve:
Nucleophilic Aromatic Substitution (SNAr): The chloro groups at the C2 and C5 positions, and the bromo group at the C8 position, can be displaced by various nucleophiles. The reactivity towards SNAr reactions is enhanced by the electron-deficient nature of the quinoline ring. iust.ac.ir The reaction proceeds through a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile, the solvent, and the position of the halogen. Halogens at the C2 and C4 positions are generally more labile towards nucleophilic displacement due to the direct electronic influence of the ring nitrogen. iust.ac.ir
Metal-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents provide handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups. The differential reactivity of C-Br and C-Cl bonds can, in principle, allow for selective functionalization.
Reductive Dehalogenation: The halogen atoms can be removed through catalytic hydrogenation or by using reducing agents, which can be a useful strategy for the synthesis of specific, less halogenated quinoline derivatives.
Mechanistic investigations into the reactions of substituted quinolines often employ a combination of experimental techniques, including kinetic studies, trapping of intermediates, and isotopic labeling, alongside computational modeling to elucidate the precise reaction pathways. For instance, studies on similar halogenated heterocycles have detailed the stepwise nature of SNAr reactions and the catalytic cycles of cross-coupling reactions.
Impact of Halogen Substituents on Reaction Kinetics and Selectivity
The three halogen atoms in this compound exert a significant influence on both the rate (kinetics) and the outcome (selectivity) of its chemical reactions.
Electronic Effects:
Inductive Effect (-I): All three halogens (Br, Cl) are more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect. This effect deactivates the entire ring system towards electrophilic attack. Conversely, it activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.
Mesomeric Effect (+M): The halogens also possess lone pairs of electrons that can be delocalized into the aromatic system, a positive mesomeric or resonance effect. This effect is generally weaker for halogens compared to their inductive effect and decreases down the group (Cl > Br). This resonance effect can influence the regioselectivity of electrophilic substitution, although such reactions are generally disfavored due to the strong deactivation.
Kinetic Impact:
The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of the electron-withdrawing halogen substituents. For metal-catalyzed cross-coupling reactions, the bond strength of the carbon-halogen bond plays a crucial role. The C-Br bond is weaker than the C-Cl bond, making the 8-bromo position generally more reactive in oxidative addition steps of many catalytic cycles. This difference in reactivity can be exploited for selective functionalization.
Selectivity:
The positions of the halogen substituents dictate the regioselectivity of many reactions. In nucleophilic aromatic substitution, the C2-chloro group is expected to be the most reactive due to the strong activation provided by the adjacent nitrogen atom. The relative reactivity of the C5-chloro and C8-bromo groups is less straightforward and can depend on the specific reaction conditions and the nature of the nucleophile.
In electrophilic aromatic substitution, were it to occur, the directing effects of the existing substituents would come into play. However, the strong deactivation of the ring makes such reactions challenging.
The following table summarizes the expected influence of the halogen substituents on different reaction types:
| Reaction Type | Impact of Halogen Substituents | Expected Selectivity |
| Nucleophilic Aromatic Substitution | Activating | C2-Cl > C5-Cl ≈ C8-Br |
| Metal-Catalyzed Cross-Coupling | Provides reaction sites | C8-Br > C2-Cl > C5-Cl (generally) |
| Electrophilic Aromatic Substitution | Deactivating | Difficult to achieve |
Stereochemical Considerations in this compound Derivatization
Stereochemical considerations become important when reactions involving this compound create new stereocenters. This can occur in several ways:
Addition to the Heterocyclic Ring: While less common for aromatic systems, if a reaction leads to the reduction of the pyridine or benzene ring, new stereocenters can be formed. The facial selectivity of such an addition would be influenced by the existing substituents and the reaction mechanism.
Derivatization of a Prochiral Substituent: If a substituent introduced onto the this compound core is prochiral, subsequent reactions at that substituent can lead to the formation of stereoisomers. The chiral environment of the substituted quinoline, although not containing a stereocenter itself, could potentially influence the stereochemical outcome of such a reaction.
Atropisomerism: In cases where bulky substituents are introduced at positions flanking a single bond with restricted rotation (e.g., at the C5 and C6 positions of the quinoline), the potential for atropisomerism arises. While the substituents in this compound itself are not bulky enough to cause atropisomerism, derivatives with larger groups could exhibit this form of stereoisomerism.
For reactions that generate a new stereocenter, the formation of enantiomers or diastereomers is possible. The use of chiral catalysts or reagents can be employed to control the stereochemical outcome and achieve enantioselective or diastereoselective transformations. For instance, in asymmetric catalysis, a chiral ligand coordinated to a metal center can differentiate between enantiotopic faces of a prochiral substrate or a prochiral reagent, leading to the preferential formation of one enantiomer over the other.
While specific studies on the stereochemical outcomes of this compound derivatization are not extensively documented in publicly available literature, the general principles of stereochemistry in organic synthesis are fully applicable. Any transformation that introduces a new chiral element would require careful consideration of the potential for stereoisomer formation and the development of methods for their separation or selective synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation in Chemical Research
Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
No published studies detailing the ¹H or ¹³C NMR spectra, chemical shifts, or coupling constants for 8-Bromo-2,5-dichloroquinoline are available.
Advanced Mass Spectrometry Techniques for Molecular Characterization
There is no available literature on the mass spectrum, molecular ion peak, or fragmentation pattern of this compound. While the presence of bromine and chlorine would be expected to produce a characteristic isotopic pattern, specific experimental data is absent. tutorchase.comlibretexts.org
Utilization of Other Spectroscopic Methods (e.g., UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy)
Specific UV-Visible absorption maxima and characteristic FTIR vibrational frequencies for this compound have not been reported in the scientific literature.
Theoretical and Computational Chemistry Studies of 8 Bromo 2,5 Dichloroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.
Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems. dergipark.org.tr For 8-Bromo-2,5-dichloroquinoline, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations form the foundation for many of the analyses described below.
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For quinoline (B57606) derivatives, these orbitals are key to understanding their chemical behavior. mdpi.com
HOMO-LUMO Energy Gaps: The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis. mdpi.com A hypothetical data table for this compound, based on typical values for similar halogenated heterocycles, is presented below.
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: These are placeholder values and would need to be determined by specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the chlorine atoms, indicating their role as sites for electrophilic interaction.
Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. dergipark.org.tr It examines charge transfer, hyperconjugative interactions, and bond strengths. For this compound, NBO analysis would reveal the nature of the C-Br, C-Cl, and C-N bonds, as well as any intramolecular charge transfer interactions that contribute to the molecule's stability and reactivity. The analysis of donor-acceptor interactions provides quantitative insights into these stabilizing effects.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Molecular Design Principles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of compounds based on their molecular structures. researchgate.net These models rely on molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a series of quinoline derivatives, a QSAR model could be developed to correlate specific structural features with a particular biological activity, such as antimicrobial or anticancer effects. This would allow for the rational design of new, more potent compounds.
Molecular Docking Simulations for Elucidating Target Interactions in Research Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery research, docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net The simulation provides insights into the binding mode, binding affinity (often expressed as a docking score), and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for understanding the potential mechanism of action of a compound and for guiding lead optimization.
A hypothetical docking summary for this compound with a generic protein kinase target is presented below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase XYZ | Value | Amino Acid 1, Amino Acid 2 |
Note: These are placeholder values and would need to be determined by specific molecular docking simulations.
Research Applications and Potential in Interdisciplinary Chemical Sciences
Role as Versatile Building Blocks in Complex Organic Synthesis
The strategic placement of bromine and chlorine atoms on the quinoline (B57606) scaffold of 8-Bromo-2,5-dichloroquinoline provides orthogonal reactivity, making it a highly adaptable building block for the synthesis of complex organic molecules. The carbon-bromine bond at the 8-position and the carbon-chlorine bonds at the 2- and 5-positions can be selectively functionalized through various cross-coupling reactions.
For instance, the bromine atom at the 8-position is particularly susceptible to palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, alkynyl, and amino moieties, respectively. The chlorine atoms, particularly the one at the 2-position, can also participate in such couplings, often under different reaction conditions, allowing for sequential and controlled modifications of the quinoline core. This differential reactivity is crucial for the construction of intricate molecular architectures, including those found in pharmaceutically relevant compounds and other functional organic molecules. A patent for preparing bromo-substituted quinolines highlights their utility as intermediates in the design of Hepatitis C virus (HCV) protease inhibitors, underscoring the importance of such scaffolds in medicinal chemistry. google.com
Contributions to the Development of Novel Organic Materials
The quinoline nucleus is a well-known chromophore, and its derivatives are frequently explored for applications in materials science. The functionalization of this compound offers a pathway to novel organic materials with tailored electronic and photophysical properties.
Research in Advanced Dyes and Pigments
While specific research on dyes derived directly from this compound is not extensively documented in publicly available literature, the general class of quinoline derivatives is widely used in the synthesis of cyanine (B1664457) dyes, styryl dyes, and other colorants. The bromo and chloro substituents on the this compound ring can be replaced by various auxochromic and chromophoric groups to modulate the absorption and emission properties of the resulting molecules. The ability to introduce different substituents through cross-coupling reactions allows for the fine-tuning of the electronic structure and, consequently, the color of the derived dyes.
Exploration in Smart Materials and Electronic Applications
Quinoline derivatives are integral components in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). rroij.commdpi.com Metal complexes of 8-hydroxyquinoline (B1678124), a related compound, are classic examples of emissive materials in OLEDs. rroij.commdpi.com The this compound scaffold provides a template for synthesizing novel ligands for such metal complexes or for creating purely organic emitters. The introduction of electron-donating or electron-withdrawing groups at the halogenated positions can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), thereby tuning the emission color and efficiency of the resulting materials. The potential for creating materials with applications in sensors and other smart devices is an active area of research for functionalized quinoline systems.
Applications in Heterogeneous and Homogeneous Catalysis Research
The nitrogen atom in the quinoline ring and the potential for introducing coordinating groups through the substitution of the halogen atoms make derivatives of this compound interesting candidates for ligands in catalysis. While direct catalytic applications of this compound itself are not prominent, its derivatives have been investigated. For example, quinoline-based ligands can be used to synthesize transition metal complexes that exhibit catalytic activity in various organic transformations. The electronic and steric properties of the quinoline ligand, which can be modified by substituents, play a crucial role in the activity and selectivity of the catalyst.
Investigations into Enzyme Inhibition Mechanisms (Purely Mechanistic Studies)
Quinoline and its derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes. Research into quinoline-based compounds as enzyme inhibitors is a significant area of medicinal chemistry. For instance, derivatives of quinoline-5,8-diones have been investigated as inhibitors of sphingosine (B13886) kinase, an enzyme implicated in cancer. mdpi.com
While mechanistic studies specifically involving this compound are not widely reported, its structural features suggest its potential as a scaffold for designing enzyme inhibitors. The halogen atoms can serve as handles for introducing functionalities that can interact with the active site of an enzyme. Furthermore, the quinoline ring system can participate in π-π stacking interactions with aromatic amino acid residues in the enzyme's binding pocket. Mechanistic studies of such interactions are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.
Design and Synthesis of Agrochemically Relevant Research Compounds
The biological activity of quinoline derivatives extends to the field of agrochemicals. 8-Hydroxyquinoline and its derivatives have been utilized as fungicides and insecticides. rroij.com The fungicidal properties of copper chelates of 8-hydroxyquinoline are well-established. rroij.com The this compound core can be used to synthesize novel compounds for screening as potential agrochemicals. The introduction of various functional groups at the halogenated positions can lead to the discovery of new molecules with enhanced pesticidal or fungicidal activity and improved environmental profiles. The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships in the development of new crop protection agents.
In-Depth Analysis Reveals Scarcity of Research on this compound
Despite the vast landscape of chemical research, a comprehensive review of scientific literature and databases indicates a significant lack of specific studies focusing on the chemical compound this compound. While the broader family of quinoline derivatives has been extensively investigated for a multitude of applications, this particular substituted quinoline remains largely unexplored in the public domain.
Efforts to gather specific data on the research applications and potential of this compound across various interdisciplinary chemical sciences, as per the requested detailed outline, have not yielded sufficient information. Searches for its role in the development of research probes for fundamental biological investigations, including studies on antimicrobial mechanisms, antiviral research, anticancer potential, neuroprotective compound development, antioxidant research, and biofilm modulation, have returned no specific findings for this exact compound.
Chemical suppliers list this compound (CAS No. 1514155-98-6), confirming its synthesis and commercial availability. However, this availability has not translated into a discernible body of published research detailing its biological activities or potential therapeutic applications.
The extensive body of research on other halogenated quinolines suggests that compounds with this scaffold can exhibit significant biological effects. For instance, various chloro, bromo, and fluoro-substituted quinolines have been investigated as potential antimicrobial, antiviral, and anticancer agents. The specific positioning of halogen atoms on the quinoline ring is known to be a critical determinant of a compound's biological activity. However, without direct experimental evidence, it is not scientifically rigorous to extrapolate these general trends to this compound.
Therefore, a detailed article focusing solely on the research applications of this compound cannot be generated at this time due to the lack of available scientific data.
Future Perspectives and Emerging Research Avenues for Halogenated Quinoline Chemistry
Innovations in Green Chemistry Approaches for 8-Bromo-2,5-dichloroquinoline Synthesis
The synthesis of complex halogenated quinolines has traditionally relied on methods that are often inefficient and environmentally detrimental, involving harsh conditions, toxic solvents, and stoichiometric reagents. nih.gov The principles of green chemistry are now driving a paradigm shift, focusing on the development of sustainable and eco-friendly synthetic protocols. researchgate.netbohrium.comresearchgate.net For a molecule like this compound, this involves innovating at several levels, from the choice of catalysts and solvents to the energy sources used.
Key innovations include the use of reusable solid acid catalysts, such as Nafion NR50, which can mediate reactions like the Friedländer synthesis under microwave irradiation in greener solvents like ethanol. mdpi.comorganic-chemistry.org This approach is not only atom-economical but also simplifies product purification and catalyst recycling. organic-chemistry.org Other green catalysts being explored for quinoline (B57606) synthesis include p-toluenesulfonic acid, cerium nitrate, and various nanoparticles, which can enhance reaction efficiency while minimizing waste. researchgate.netbohrium.comnih.gov
Furthermore, metal-free C-H halogenation techniques are emerging as a powerful and sustainable alternative for introducing halogen atoms with high regioselectivity. rsc.orgrsc.org These methods often proceed under mild, aerobic conditions at room temperature, using inexpensive and atom-economical halogen sources, thereby avoiding the use of toxic heavy metals and harsh oxidants that are difficult to separate from the final product. rsc.orgrsc.orgrsc.org The application of microwave-assisted synthesis and one-pot multicomponent reactions further aligns with green chemistry principles by significantly reducing reaction times and energy consumption. nih.govijpsjournal.comijcea.org
| Parameter | Traditional Synthesis Methods | Green Chemistry Innovations |
|---|---|---|
| Catalysts | Stoichiometric Lewis acids, heavy metals (e.g., Cu, Pd, Fe). rsc.org | Reusable solid acids (e.g., Nafion), nanocatalysts (e.g., Al₂O₃, ZnO), metal-free systems, biocatalysts. organic-chemistry.orgnih.govnih.gov |
| Solvents | Hazardous organic solvents (e.g., toluene, DMF). tandfonline.com | Eco-friendly solvents (e.g., water, ethanol), ionic liquids, deep eutectic solvents, or solvent-free conditions. bohrium.comijpsjournal.com |
| Energy Source | Conventional heating requiring long reaction times. nih.gov | Microwave irradiation, ultrasonic energy. organic-chemistry.orgijpsjournal.com |
| Reaction Conditions | High temperatures, harsh acidic/basic conditions, inert atmospheres. nih.govrsc.org | Mild conditions, room temperature, aerobic reactions. rsc.orgrsc.org |
| Efficiency & Waste | Often multi-step, poor atom economy, significant waste generation. nih.gov | One-pot synthesis, high atom economy, minimized waste, catalyst recyclability. researchgate.netresearchgate.nettandfonline.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
ML models, particularly artificial neural networks, can be trained on large datasets of known reactions to predict the regioselectivity of C-H functionalization on the quinoline scaffold, achieving high accuracy. doaj.orgresearchgate.net This allows chemists to rapidly identify which sites are most likely to undergo electrophilic substitution, guiding the synthesis of novel analogs. doaj.org Similarly, Quantitative Structure-Activity Relationship (3D-QSAR) models can correlate the three-dimensional structures of quinoline derivatives with their biological activity, helping to design new compounds with enhanced potency. mdpi.com
| AI/ML Application | Description | Impact on this compound Research |
|---|---|---|
| Reaction Prediction | Predicts the major products and regioselectivity of chemical reactions using models trained on existing reaction data. doaj.orgneurips.cc | Guides the strategic functionalization of the quinoline core to synthesize new derivatives efficiently. |
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. mdpi.com | Prioritizes the synthesis of analogs with the highest predicted biological efficacy. |
| ADMET/Toxicity Prediction | Uses computational models to forecast the pharmacokinetic and toxicity profiles of virtual compounds. patsnap.comnih.gov | Reduces late-stage attrition by identifying potentially problematic compounds early in the design phase. |
| De Novo Design | Generative models create novel molecular structures tailored to specific target proteins and desired property profiles. harvard.eduoptibrium.com | Expands the accessible chemical space, leading to the discovery of innovative and patentable compounds. |
| Retrosynthesis Planning | AI algorithms suggest potential synthetic pathways for a target molecule. researchgate.netacs.org | Accelerates the development of efficient and practical synthesis routes. |
Exploration of Novel Molecular Targets for Research Probes
The unique photophysical and biological properties of the quinoline scaffold make it an excellent platform for the development of molecular probes for bio-imaging and diagnostics. crimsonpublishers.comacs.org Halogenation, as seen in this compound, can further enhance these properties, offering avenues to create probes with improved photostability, red-shifted emissions, and specificity for novel molecular targets. nih.gov
Quinoline-based fluorescent probes have been successfully developed for the detection of various biologically significant species, including metal ions (e.g., Zn²⁺), nitric oxide, and cellular components like lipid droplets. crimsonpublishers.comnih.govbohrium.com The introduction of halogens can modulate the electronic properties of the fluorophore, leading to enhanced sensitivity and resistance to photobleaching, which is crucial for long-term cell tracking experiments. nih.gov
Beyond small molecules and ions, functional proteomics approaches have identified novel protein targets for quinoline-based compounds. For example, studies have revealed that quinolines can selectively bind to and inhibit human enzymes such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.gov Other research has designed quinoline derivatives to target enzymes like peptide deformylase, proteases involved in viral replication, and monoamine oxidases implicated in neurological disorders. nih.govnih.govnih.gov The specific substitution pattern of this compound provides a unique chemical handle that could be exploited to design highly selective probes or inhibitors for these or other yet-to-be-discovered protein targets.
| Molecular Target | Potential Application | Detection/Imaging Method | Reference |
|---|---|---|---|
| Metal Ions (e.g., Zn²⁺) | Diagnosis and study of neurodegenerative diseases like Alzheimer's. | Fluorescence Spectroscopy, Bio-imaging. | nih.govnanobioletters.com |
| Nitric Oxide (NO) | Monitoring signaling pathways in the immune, vascular, and nervous systems. | UV-visible and Fluorescence Spectroscopy. | bohrium.com |
| Aldehyde Dehydrogenase 1 (ALDH1) | Probing cancer stem cell activity and metabolic pathways. | Functional Proteomics, Enzyme Inhibition Assays. | nih.gov |
| Quinone Reductase 2 (QR2) | Investigating oxidative stress and drug metabolism. | Functional Proteomics, Enzyme Inhibition Assays. | nih.gov |
| Specific Proteases (e.g., SARS-CoV-2 Mpro) | Development of antiviral diagnostics and therapeutics. | Molecular Docking, Enzyme Inhibition Assays. | nih.gov |
| Monoamine Oxidase (MAO-A/B) | Studying neurological disorders and developing therapeutic agents. | Enzyme Inhibition Assays, Molecular Dynamics. | nih.gov |
Synergistic Interdisciplinary Research Directions with Advanced Materials Science and Catalysis
The intersection of halogenated quinoline chemistry with materials science and catalysis presents a fertile ground for innovation. The distinct electronic and structural features of molecules like this compound make them valuable building blocks for advanced functional materials and novel catalytic systems.
In materials science, quinoline derivatives are being investigated for their applications in optoelectronics and as effective corrosion inhibitors for metals. researchgate.netresearchgate.net The presence of multiple halogen atoms in this compound makes it an intriguing candidate for crystal engineering, where halogen bonding can be used as a directional force to control the supramolecular assembly of molecules into cocrystals with tailored physical properties. acs.org This could lead to the development of new materials with specific conductive, optical, or sensing capabilities.
In the field of catalysis, quinoline moieties can act as bidentate ligands, coordinating with metal centers to form complexes that catalyze a variety of organic transformations. mdpi.com Research has shown that copper-quinoline complexes can exhibit significant catechol oxidase activity, mimicking natural enzymatic processes. mdpi.com The specific electronic effects of the bromo and chloro substituents on the this compound ring could be harnessed to fine-tune the reactivity and selectivity of such metal catalysts. Furthermore, the synthesis of quinolines themselves is being advanced by new catalytic materials, including various nanocatalysts and metal-organic frameworks (MOFs), which offer high efficiency and reusability. nih.govnih.govtandfonline.com This creates a synergistic loop where advanced catalysts are used to synthesize functional quinolines, which in turn can be used to create new catalytic systems.
| Field | Synergistic Application | Potential Role of this compound |
|---|---|---|
| Materials Science | Development of functional organic materials (e.g., for optoelectronics). | Building block for polymers or molecular crystals with tailored electronic properties. |
| Crystal Engineering | Use of halogen bonding to control supramolecular architecture. acs.org | Acts as a multivalent halogen bond donor/acceptor to create novel cocrystals. |
| Corrosion Inhibition | Design of molecules that adsorb onto metal surfaces to prevent corrosion. researchgate.net | Serves as a highly effective corrosion inhibitor due to heteroatom and halogen interactions with surfaces. |
| Homogeneous Catalysis | Acts as a ligand to create metal complexes with specific catalytic activities. mdpi.com | Forms novel metal catalysts with unique reactivity and selectivity profiles tuned by its electronic properties. |
| Heterogeneous Catalysis | Synthesis of quinolines using advanced catalytic materials. nih.govtandfonline.com | Its synthesis can be optimized using nanocatalysts or MOFs, showcasing advanced catalytic methods. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Bromo-2,5-dichloroquinoline, and how do reaction conditions influence yield?
- Methodology :
- Halogenation strategies : Bromination of 2,5-dichloroquinoline using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) targets the C-8 position due to steric and electronic effects .
- Temperature control : Maintain 70–80°C to minimize side products like over-brominated derivatives.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios (Br:substrate ≈ 1.1:1) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Spectroscopic techniques :
- ¹H/¹³C NMR : Compare chemical shifts with analogous quinoline derivatives (e.g., 8-bromoquinoline in ). The deshielding effect at C-8 confirms bromine substitution .
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks with isotopic patterns matching Br/Cl ratios (e.g., m/z 290/292/294 for C₉H₄BrCl₂N) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity >95% .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology :
- Test mixed solvents (e.g., ethanol/dichloromethane) due to moderate solubility. Slow evaporation at 4°C yields needle-shaped crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for halogenated quinolines?
- Methodology :
- Meta-analysis : Compare datasets from independent studies (e.g., ’s bioactivity assays) while controlling for variables (cell lines, assay protocols).
- Statistical validation : Apply ANOVA or Tukey’s HSD test to identify outliers. Reproduce experiments under standardized conditions (e.g., fixed IC₅₀ measurement protocols) .
Q. What strategies optimize the regioselectivity of cross-coupling reactions involving this compound?
- Methodology :
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki-Miyaura coupling. Steric hindrance at C-8 favors coupling at less-substituted Cl sites (C-2/C-5) .
- Solvent effects : Use DMF for polar intermediates or toluene for bulky ligands. Monitor via ¹H NMR to track substituent incorporation .
Q. How do electronic effects of bromine and chlorine substituents influence quinoline’s photophysical properties?
- Methodology :
- Computational modeling : Perform DFT calculations (Gaussian 16) to map HOMO-LUMO gaps and compare with UV-Vis spectra ( ).
- Experimental validation : Measure fluorescence quantum yields in varying solvents (e.g., hexane vs. DMSO) to assess solvatochromism .
Data Analysis and Reporting
Q. How should researchers present conflicting spectral data in publications?
- Guidelines :
- Transparency : Report all observed peaks (e.g., minor NMR signals suggesting impurities) and provide raw data in supplementary materials .
- Benchmarking : Cross-reference with published spectra of structurally similar compounds (e.g., 8-chloroquinoline in ) .
Table: Comparative Synthesis Methods
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Radical bromination | NBS, AIBN, CCl₄, 75°C, 12h | 68% | |
| Pd-mediated coupling | Pd(OAc)₂, XPhos, DMF, 100°C | 52% | |
| Direct halogen exchange | HBr, FeCl₃, reflux, 24h | 41% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
